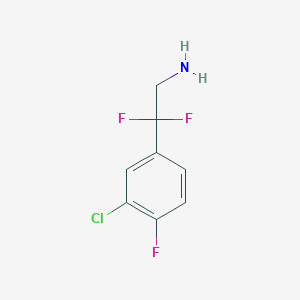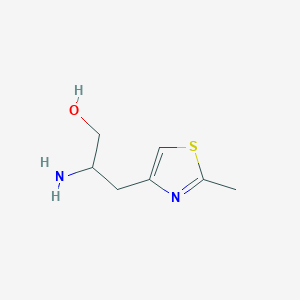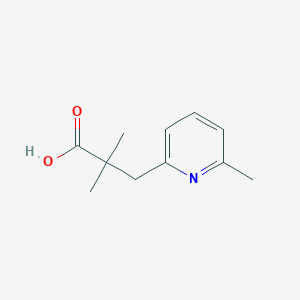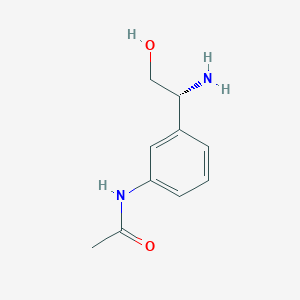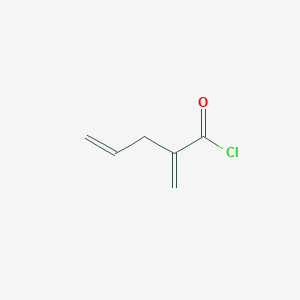
(2-Bromo-4,6-dimethoxyphenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4,6-dimethoxyphenyl)hydrazine: is an organic compound that features a bromine atom and two methoxy groups attached to a phenyl ring, along with a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,6-dimethoxyphenyl)hydrazine typically involves the reaction of 2-bromo-4,6-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2-Bromo-4,6-dimethoxyphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Applications De Recherche Scientifique
Chemistry: (2-Bromo-4,6-dimethoxyphenyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and azo dyes.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its hydrazine group can interact with various biological molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-4,6-dimethoxyphenyl)hydrazine involves its interaction with biological molecules through its hydrazine functional group. This group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in drug development.
Comparaison Avec Des Composés Similaires
- (2-Bromo-4,5-dimethoxyphenyl)hydrazine
- (2-Bromo-4,6-dimethoxyphenyl)methanol
- (2-Bromo-4,6-dimethoxyphenyl)amine
Comparison:
- (2-Bromo-4,5-dimethoxyphenyl)hydrazine: Similar structure but with a different position of the methoxy groups, which can lead to different reactivity and applications.
- (2-Bromo-4,6-dimethoxyphenyl)methanol: Contains a hydroxyl group instead of a hydrazine group, leading to different chemical properties and uses.
- (2-Bromo-4,6-dimethoxyphenyl)amine: Contains an amine group instead of a hydrazine group, which affects its reactivity and potential applications.
Uniqueness: (2-Bromo-4,6-dimethoxyphenyl)hydrazine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
412925-61-2 |
|---|---|
Formule moléculaire |
C8H11BrN2O2 |
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
(2-bromo-4,6-dimethoxyphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2O2/c1-12-5-3-6(9)8(11-10)7(4-5)13-2/h3-4,11H,10H2,1-2H3 |
Clé InChI |
KEBKXHLWJVAHBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)NN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


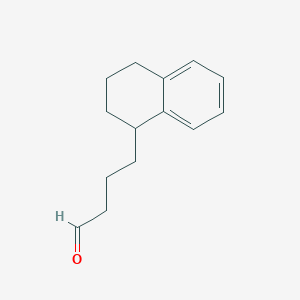
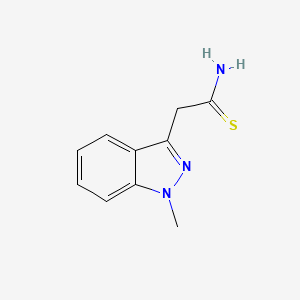

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)



